molecular formula C30H46O4 B1259570 Lansic acid

Lansic acid

Cat. No.: B1259570
M. Wt: 470.7 g/mol
InChI Key: SYTWWAZKYVYTTQ-SUAVODKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lansic acid is a natural bicyclic triterpene compound with the molecular formula C30H46O4 and a molecular weight of 470.7 g/mol . It is classified as a menthane monoterpenoid and is sourced from the plant Lansium domesticum . The compound is characterized by its unique structure featuring two carboxylic acid groups, which contributes to its chemical properties . Research interest in this compound is linked to studies on its source plant, which has been used in traditional medicine and has shown pharmacological activities in investigations, including antimalarial properties . As a specialized natural product, it serves as a valuable reference standard and starting material for phytochemical and pharmacological research. Further studies are required to fully elucidate its specific mechanisms of action and potential research applications. This product is intended for research purposes only and is not classified as a drug or pharmaceutical. It is strictly for use in laboratory studies and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

IUPAC Name

3-[(1S,2S,6S)-2-[2-[(1S,5S,6S)-6-(2-carboxyethyl)-2,6-dimethyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl]ethyl]-1-methyl-3-methylidene-6-prop-1-en-2-ylcyclohexyl]propanoic acid

InChI

InChI=1S/C30H46O4/c1-19(2)23-11-9-21(5)25(29(23,7)17-15-27(31)32)13-14-26-22(6)10-12-24(20(3)4)30(26,8)18-16-28(33)34/h10,23-26H,1,3,5,9,11-18H2,2,4,6-8H3,(H,31,32)(H,33,34)/t23-,24-,25-,26-,29-,30-/m0/s1

InChI Key

SYTWWAZKYVYTTQ-SUAVODKESA-N

Isomeric SMILES

CC1=CC[C@H]([C@]([C@H]1CC[C@H]2C(=C)CC[C@H]([C@]2(C)CCC(=O)O)C(=C)C)(C)CCC(=O)O)C(=C)C

Canonical SMILES

CC1=CCC(C(C1CCC2C(=C)CCC(C2(C)CCC(=O)O)C(=C)C)(C)CCC(=O)O)C(=C)C

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

Lansic acid is categorized as an onoceranoid-type terpenoid with the molecular formula C30H46O4C_{30}H_{46}O_{4} . Its structural characteristics contribute to its biological activities, making it a subject of interest in various studies.

Pharmacological Applications

  • Antitumor Activity
    • This compound has demonstrated significant cytotoxic effects against various cancer cell lines. In a study evaluating its activity against MCF-7 breast cancer cells, this compound exhibited moderate cytotoxicity with an IC50 value of 45.90 μg/mL . This suggests potential as an anticancer agent, meriting further investigation into its mechanisms of action.
  • Antimicrobial Properties
    • Compounds derived from Lansium domesticum, including this compound, have shown antimicrobial activity against several pathogens. Extracts containing this compound were tested for their ability to inhibit bacterial growth, indicating its potential use in developing natural antimicrobial agents .
  • Antioxidant Activity
    • This compound exhibits free radical scavenging properties, which are critical for protecting cells from oxidative stress. Studies have shown that extracts containing this compound can reduce oxidative damage in cellular models, suggesting applications in health supplements aimed at enhancing antioxidant defenses .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectsReference
CytotoxicityModerate activity against MCF-7 cells (IC50: 45.90 μg/mL)
AntimicrobialInhibition of bacterial growth
AntioxidantFree radical scavenging
AntifeedantDeterrent to herbivory in agricultural pests
AntimalarialEfficacy against malaria parasites

Case Studies and Research Findings

  • Cytotoxicity Assessment
    • A study evaluated the cytotoxic effects of various triterpenoids, including this compound, on cancer cell lines. The findings indicated that compounds with specific structural features exhibited enhanced cytotoxicity, highlighting the importance of chemical structure in therapeutic efficacy .
  • Antioxidative Properties
    • Research conducted on Lansium domesticum extracts demonstrated protective effects against DNA damage induced by oxidative stress. The study utilized human lymphoblast cells to assess the antioxidative potential of the extracts containing this compound .
  • Ethnobotanical Uses
    • Traditional uses of Lansium domesticum include treatments for inflammation and gastrointestinal issues. Modern research supports these applications by identifying bioactive compounds like this compound that contribute to these therapeutic effects .

Preparation Methods

Animal-Derived Extraction from Pork By-Products

Pork by-products, including liver, lung, and intestines, serve as viable sources of linoleic acid. A 2018 study demonstrated a multi-step workflow:

  • Crude Fat Extraction : By-products are washed and subjected to solvent extraction using chloroform-methanol (2:1 v/v).
  • Fractionation : Unsaturated fatty acids are separated via low-temperature crystallization, doubling linoleic acid yield compared to unfractionated methods.
  • Synthesis : Fractionated unsaturated fats undergo alkali isomerization at 180°C with KOH, producing conjugated linoleic acid (CLA) isomers (cis-9,trans-11 and trans-10,cis-12).

Yield Data :

By-Product CLA Yield (g/100 g)
Small Intestine 11.18
Large Intestine 10.92
Liver 1.55

This method achieves up to 92% purity but requires rigorous purification to remove saturated fats.

Plant-Derived Extraction from Corn Bran

A patented method (CN107586253B) outlines linoleic acid extraction from corn bran:

  • Alkaline Hydrolysis : Corn bran is treated with ethanol-water-NaOH (1:7.5:2 w/w) at 95°C for 24 hours, hydrolyzing esterified lipids.
  • Acidification and Solvent Extraction : The extract is acidified to pH 4.5 with HCl, followed by dichloromethane extraction to isolate free fatty acids.
  • Distillation : Crude linoleic acid is distilled under reduced pressure (10–1000 Pa) at 100–290°C, yielding a 92% pure product.

Key Advantages :

  • Utilizes agricultural by-products, reducing costs.
  • Scalable to industrial production with minimal solvent waste.

Chemical Synthesis and Isomerization

Alkali-Induced Isomerization

Linoleic acid is isomerized to CLA via alkali treatment. A representative protocol involves:

  • Reacting fractionated unsaturated fats with KOH in propylene glycol at 180°C under nitrogen.
  • Optimal conditions: 2-hour reaction time, 160–180°C, and stirring to prevent oxidation.

Reaction Mechanism :
$$ \text{Linoleic acid} + \text{KOH} \xrightarrow{180^\circ \text{C}} \text{CLA isomers} + \text{H}_2\text{O} $$

Catalytic Dehydration of Lactic Acid Derivatives

Although primarily used for lactide synthesis, lactic acid dehydration methods inform linoleic acid production. For example:

  • Microwave-assisted depolymerization at 180°C and 25 mmHg yields cyclic esters, which can be functionalized to unsaturated fatty acids.
  • Tin-based catalysts (e.g., Sn(Oct)₂) enhance reaction rates but require post-synthesis purification to remove metal residues.

Purification and Quality Control

Fractional Distillation

Distillation under reduced pressure (10–1000 Pa) separates linoleic acid from contaminants like palmitic and stearic acids. Corn bran-derived linoleic acid achieves 92% purity after two distillation cycles.

Crystallization and Solvent Washing

  • Low-Temperature Crystallization : Saturated fats are removed by cooling crude extracts to -20°C, followed by filtration.
  • Alkali Washing : Adjusting pH to 9.2 with KOH removes polar impurities, improving final purity.

Analytical Methods for Validation

Gas Chromatography (GC)

Post-synthesis analysis employs GC with flame ionization detection:

  • Column : HP-88 (100 m × 0.25 mm × 0.20 μm).
  • Conditions : 140°C initial temperature, ramped to 240°C at 4°C/min.
  • Peak Identification : CLA isomers are quantified using reference standards.

Spectroscopic Techniques

  • FT-IR : Confirms double bond geometry via absorption at 3010 cm⁻¹ (cis isomers) and 965 cm⁻¹ (trans isomers).
  • NMR : Distinguishes cis-9,trans-11 CLA (δ 5.35 ppm) from trans-10,cis-12 isomers (δ 5.40 ppm).

Industrial-Scale Production Challenges

Cost and Yield Optimization

  • By-Product Utilization : Pork intestines yield 11% CLA but require intensive processing.
  • Solvent Recovery : Ethanol and dichloromethane recycling reduces costs by 30% in corn bran methods.

Q & A

Q. Example Table 1: Synthesis Parameters

MethodTemperature (°C)CatalystYield (%)Purity (HPLC)
A80H₂SO₄7296.5
B100Enzyme X6598.2

Q. How can researchers determine the acid-base properties of this compound experimentally?

  • Methodological Guidance :
  • Conduct potentiometric titrations to measure pKa values, using a standardized buffer system and a pH meter calibrated to ±0.01 accuracy .
  • Validate results with computational models (e.g., DFT calculations) to resolve discrepancies between experimental and theoretical values .
  • Report uncertainties (e.g., ±0.05 pH units) and replicate trials (n ≥ 3) to ensure statistical robustness .

Advanced Research Questions

Q. How should researchers address contradictions in published data on this compound’s bioactivity?

  • Methodological Guidance :
  • Perform a meta-analysis using the I² statistic to quantify heterogeneity across studies . For example, an I² >50% indicates significant variability, necessitating subgroup analysis (e.g., by cell line or dosage).
  • Critically evaluate methodological differences (e.g., assay protocols, solvent compatibility) using PRISMA guidelines for systematic reviews .
  • Design follow-up experiments to isolate confounding variables (e.g., pH sensitivity in bioactivity assays) .

Q. What advanced techniques are recommended for studying this compound’s interaction with biomolecules?

  • Methodological Guidance :
  • Use isothermal titration calorimetry (ITC) to quantify binding affinities (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Employ molecular dynamics simulations to predict binding sites and conformational changes, validated by cryo-EM or X-ray crystallography .
  • Address artifacts (e.g., aggregation in aqueous solutions) via dynamic light scattering (DLS) .

Q. How can researchers design experiments to investigate this compound’s stability under varying physiological conditions?

  • Methodological Guidance :
  • Simulate physiological environments (e.g., gastric fluid pH 1.5–3.5, blood plasma pH 7.4) and monitor degradation via LC-MS/MS .
  • Apply Arrhenius kinetics to predict shelf-life under accelerated stability conditions (e.g., 40°C/75% RH) .
  • Report degradation products and their structural elucidation using tandem MS .

Q. What analytical strategies are effective for resolving impurities in this compound samples?

  • Methodological Guidance :
  • Combine 2D chromatography (e.g., HILIC + reverse-phase) with high-resolution mass spectrometry to separate and identify trace impurities (<0.1%) .
  • Use NMR impurity profiling (e.g., ¹³C DEPT-Q) to detect stereochemical anomalies .
  • Validate methods per ICH Q2(R1) guidelines for specificity, linearity, and precision .

Key Considerations for Data Interpretation

  • Handling Heterogeneity : Use R² and τ² statistics in meta-analyses to distinguish between-study variance and sampling error .
  • Avoiding Overgeneralization : Explicitly state limitations (e.g., in vitro-to-in vivo extrapolation) and contextualize findings within existing literature .
  • Ethical Reporting : Disclose conflicts of interest and raw data availability per FAIR principles .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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